N-(4-Bromobutyl)phthalimide

Overview

Description

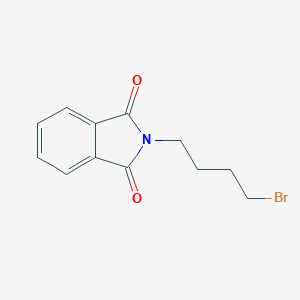

Chemical Structure and Properties N-(4-Bromobutyl)phthalimide (CAS RN: 5394-18-3) is a brominated alkyl-phthalimide derivative with the molecular formula C₁₂H₁₂BrNO₂ and a molecular weight of 282.13–282.14 g/mol . It appears as a white to pale yellow crystalline solid with a melting point range of 78–82°C . The compound is highly pure (>98%) and stable for over two years when stored at -20°C .

Applications

Primarily used as a synthetic intermediate, it facilitates the preparation of:

- Imidazo[4,5-b]pyridine derivatives .

- Calix[4]arene and thiacalix[4]arene-based ligands .

- Polyamine derivatives (e.g., N-methylputrescine) via nucleophilic substitution .

- Pharmaceutical precursors, such as anticonvulsants and polymerization catalysts .

Synthesis

this compound is synthesized by reacting potassium phthalimide with 1,4-dibromobutane in dimethylformamide (DMF) at 100°C for 24 hours, yielding 85–87% product .

Preparation Methods

Classical Alkylation Methods

Nucleophilic Substitution with Potassium Phthalimide

The foundational approach involves the reaction of potassium phthalimide with 1,4-dibromobutane. This SN2 mechanism substitutes one bromine atom with the phthalimide group, leaving the terminal bromide for subsequent functionalization . Early methodologies utilized polar aprotic solvents like dimethylformamide (DMF) or acetone, with yields highly dependent on stoichiometric ratios and temperature control.

Example Protocol (Shandong University, 2017):

-

Reagents : Potassium phthalimide (10.7 mmol), 1,4-dibromobutane (12.9 mmol)

-

Solvent : Dry DMF (25 mL)

-

Conditions : pH 10, room temperature, 26 hours

-

Workup : Dichloromethane extraction, recrystallization with CH₂Cl₂/H₂O

This method’s high yield is attributed to the excess dibromobutane (1.2:1 molar ratio) and extended reaction time, ensuring complete conversion. However, DMF’s toxicity and challenges in solvent recovery limit its industrial applicability .

Optimized Laboratory-Scale Procedures

Room Temperature Synthesis in DMF

A refined protocol from Shandong University demonstrates that maintaining pH 10 and room temperature minimizes side products like diphthalimidobutane. The use of anhydrous magnesium sulfate for drying and recrystallization ensures high purity .

High-Temperature Solvent-Free Approaches

Patents disclose solvent-free conditions to enhance scalability and reduce environmental impact :

Protocol (US20040176612A1):

-

Reagents : Potassium phthalimide (1 mol), 1,4-dibromobutane (4 mol)

-

Conditions : 115–120°C, 9–12 hours

-

Workup : Ethanol recrystallization at 70°C

Eliminating DMF avoids toxicity concerns, and the excess dibromobutane acts as both reactant and solvent. The molar ratio of 4:1 (dibromobutane:phthalimide salt) suppresses di-substitution byproducts, while high-temperature filtration removes KBr efficiently .

Industrial Production Methodologies

Scalable Reaction Systems

Industrial processes prioritize cost-effectiveness and solvent recovery. Continuous flow reactors enable precise control over reaction parameters, reducing batch-to-batch variability. For example, a patented method achieves 92% yield by:

-

Recycling unreacted dibromobutane via reduced-pressure distillation .

-

Using ethanol for crystallization, which is less hazardous than DMF .

Purification and Isolation Techniques

Hot filtration at 70°C removes KBr precipitates, while cooling the ethanolic filtrate to 20°C crystallizes the product. This dual-temperature approach minimizes phthalimide hydrolysis and maximizes recovery .

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies:

Critical Evaluation of Solvent Systems

DMF vs. Alternative Solvents

While DMF enables high yields at ambient temperatures, its neurotoxicity and environmental persistence necessitate alternatives. Ethanol-based systems, though requiring higher temperatures, align with green chemistry principles. Recent advances explore isopropanol and tert-butanol for improved solubility profiles .

Emerging Methodologies

Continuous Flow Reactor Applications

Pilot-scale studies demonstrate that continuous flow systems reduce reaction times to 2–4 hours by enhancing heat transfer and mixing efficiency. Coupling in-line analytics (e.g., FTIR) ensures real-time monitoring of byproduct formation .

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromobutyl)phthalimide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the 4-bromobutyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to form N-(4-Butyl)phthalimide using reducing agents like lithium aluminum hydride.

Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to produce phthalic acid and 4-bromobutylamine

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction process.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide

Major Products

Nucleophilic Substitution: Products include N-(4-Azidobutyl)phthalimide, N-(4-Thiobutyl)phthalimide, and N-(4-Alkoxybutyl)phthalimide.

Reduction: The major product is N-(4-Butyl)phthalimide.

Hydrolysis: The major products are phthalic acid and 4-bromobutylamine

Scientific Research Applications

N-(4-Bromobutyl)phthalimide has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals.

Pharmaceuticals: The compound is used in the preparation of drug candidates, particularly those targeting specific biological pathways.

Bioconjugation: It serves as a linker in the conjugation of biomolecules, facilitating the study of protein-protein interactions and other biological processes.

Material Science: This compound is used in the synthesis of functional materials, including polymers and nanomaterials

Mechanism of Action

The mechanism of action of N-(4-Bromobutyl)phthalimide depends on its application. In organic synthesis, it acts as an electrophile due to the presence of the bromine atom, which can be substituted by various nucleophiles. In bioconjugation, it serves as a linker, facilitating the attachment of biomolecules to specific targets. The molecular targets and pathways involved vary depending on the specific application and the nature of the nucleophile or biomolecule being conjugated .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The reactivity and applications of N-(4-Bromobutyl)phthalimide are influenced by its bromobutyl chain and phthalimide moiety . Below is a comparative analysis with structurally related compounds:

Biological Activity

N-(4-Bromobutyl)phthalimide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological effects, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound has the chemical formula C₁₂H₁₂BrNO₂ and a molecular weight of 270.13 g/mol. It features a phthalimide moiety, which is known for its ability to serve as a scaffold for various biologically active compounds.

The synthesis of this compound typically involves the alkylation of phthalimide with 4-bromobutyl bromide. This reaction can be optimized under various conditions to yield high purity and yield of the product .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of phthalimide derivatives, including this compound. The compound has been evaluated against a range of bacterial strains, displaying notable activity:

- Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values ranging from 0.49 to 31.5 μg/mL against various pathogens, comparable to standard antibiotics like ampicillin and ciprofloxacin .

- Mechanism : The antimicrobial action is believed to involve interference with bacterial DNA gyrase and enoyl reductase, crucial enzymes for bacterial survival .

Anticancer Activity

This compound has also been investigated for its anticancer properties:

- Cytotoxicity : In vitro studies demonstrated that certain phthalimide derivatives can inhibit the proliferation of cancer cells. For instance, one derivative showed an IC50 value of 7.6 μM against A549 lung cancer cells, indicating potent cytotoxicity .

- Mechanism : The compound appears to induce apoptosis in cancer cells, as evidenced by staining assays that reveal characteristic apoptotic features .

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of phthalimide derivatives, including this compound, against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that these compounds could serve as potential alternatives to traditional antibiotics .

- Anticancer Research : Another investigation focused on the synthesis of triazolo-naphthalimide/phthalimide conjugates that included this compound. These compounds were tested against various cancer cell lines, demonstrating significant cytotoxic activity and potential for further development as anticancer agents .

Data Summary

Q & A

Q. What are the optimal synthetic routes for preparing N-(4-Bromobutyl)phthalimide, and how do reaction conditions influence yield?

Basic Research Question

this compound is typically synthesized via nucleophilic substitution. A common method involves reacting phthalimide with 1,4-dibromobutane in dimethylformamide (DMF) using K₂CO₃ as a base at 100°C for 24 hours, achieving yields of 85–87% . Alternative routes include alkylation of protected amines (e.g., 1-deoxynojirimycin derivatives) with this compound under similar conditions . Solvent choice (e.g., DMF vs. acetonitrile) and temperature (e.g., reflux at ~100°C) critically impact reaction efficiency. Purification often involves recrystallization from ethanol or column chromatography .

Q. How can this compound be utilized in selective alkylation or protection/deprotection strategies for amine-functionalized compounds?

Advanced Research Question

this compound is a versatile electrophile in N-alkylation reactions. For example:

- Selective Protection : It reacts with primary amines (e.g., putrescine derivatives) to introduce phthalimide-protected intermediates, enabling orthogonal deprotection strategies. Hydrazinolysis (N₂H₄ in EtOH) selectively removes the phthalimide group without disrupting other functional groups .

- Dual Functionalization : In multi-step syntheses, it serves as a linker for introducing bromine-terminated chains, facilitating subsequent nucleophilic substitutions (e.g., with anilines or morpholine derivatives) .

Optimization requires balancing steric effects and solvent polarity. For instance, reactions in DMF enhance solubility of intermediates, while Na₂CO₃ or K₂CO₃ minimizes side reactions .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

Basic Research Question

Key characterization methods include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., phthalimide carbonyl signals at ~170 ppm, bromobutyl chain protons at 1.6–3.4 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₂H₁₂BrNO₂, exact mass 281.01) .

- Elemental Analysis : Matches theoretical values (C: 51.09%, Br: 28.32%) to assess purity .

- Melting Point : Consistent mp (76–80°C) indicates crystallinity and purity .

Q. How do steric and electronic factors influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

The bromobutyl chain’s length and phthalimide’s electron-withdrawing nature modulate reactivity:

- Steric Effects : The four-carbon chain balances flexibility and accessibility for nucleophilic attack, enabling efficient SN2 reactions with amines or thiols .

- Electronic Effects : The phthalimide group stabilizes transition states via resonance, enhancing electrophilicity at the terminal bromine. This is critical in Suzuki-Miyaura couplings or Ullmann-type reactions for constructing heterocycles .

Contradictions in reaction rates (e.g., slower kinetics in polar aprotic solvents) may arise from competing side reactions, necessitating controlled stoichiometry and temperature .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

- Hazard Mitigation : Use PPE (gloves, N95 masks, eye protection) due to skin/eye irritation risks (GHS H315, H319) .

- Storage : Store at –20°C in airtight containers to prevent degradation; shelf life exceeds two years under these conditions .

- Waste Disposal : Follow EPA/REACH guidelines for halogenated waste (RIDADR: NONH) .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Advanced Research Question

Discrepancies in solubility (e.g., ethanol vs. DMF) stem from batch-specific purity or hydration. Methodological solutions include:

- Precipitation Tests : Dissolve in hot ethanol (≥70°C) and cool to 0°C; purity >98% yields crystalline solids .

- Sonication-Assisted Dissolution : Use DMSO-d₆ or DMF-d₇ for NMR studies to enhance dispersion .

- HPLC Purity Checks : Quantify impurities (e.g., unreacted phthalimide) using C18 columns and acetonitrile/water gradients .

Q. What role does this compound play in synthesizing fluorescent probes or metal-organic frameworks (MOFs)?

Advanced Research Question

- Fluorescent Probes : It acts as a precursor for morpholine-functionalized ligands (e.g., L-Cys-MBBDA), enabling lysosome-targeting probes via post-functionalization .

- MOFs : The bromine terminus facilitates coordination with transition metals (e.g., Pd, Cu) to construct porous frameworks for catalysis or sensing .

Key challenges include avoiding over-substitution and maintaining ligand symmetry, which requires precise stoichiometry (e.g., 1:1 molar ratios) .

Q. What strategies improve the yield of N-alkylation reactions using this compound?

Basic Research Question

- Base Selection : Use K₂CO₃ (over NaOH) to minimize hydrolysis; polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .

- Temperature Control : Reflux (~100°C) accelerates reactions but may require inert atmospheres (N₂/Ar) to prevent oxidation .

- Workup Optimization : Extract products with dichloromethane and wash with brine to remove unreacted starting materials .

Properties

IUPAC Name |

2-(4-bromobutyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXFWTIGUWHJKDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40202228 | |

| Record name | N-(4-Bromobutyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5394-18-3 | |

| Record name | 2-(4-Bromobutyl)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5394-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Bromobutyl)phthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005394183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Bromobutyl)phthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Bromobutyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-bromobutyl)phthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.